N-(3-chloro-4-fluorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNOS/c15-9-1-4-11(5-2-9)20-8-14(19)18-10-3-6-13(17)12(16)7-10/h1-7H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSONCCKUMTPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303090-98-4 | |
| Record name | N-(3-CHLORO-4-FLUOROPHENYL)-2-((4-CHLOROPHENYL)THIO)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the reaction of 3-chloro-4-fluoroaniline with 4-chlorobenzenethiol in the presence of a suitable acylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the phenyl rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures have demonstrated antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . This suggests potential applications in developing new antibiotics.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical biochemical pathways. This property is essential for designing drugs targeting metabolic disorders and cancers .
- Anticancer Activity : Research indicates that derivatives of this compound could inhibit cancer cell proliferation by modulating signaling pathways associated with tumor growth. The structural features of the compound allow it to interact with multiple targets within cancer cells .
Case Study 1: Antimicrobial Efficacy
A study focused on the antibacterial properties of related compounds showed that modifications in the phenyl groups could enhance activity against resistant bacterial strains. The presence of chlorine and fluorine substituents was noted to increase lipophilicity, aiding membrane penetration .
Case Study 2: Enzyme Inhibition Mechanism
Research into enzyme inhibition revealed that the compound can effectively bind to active sites of specific enzymes, leading to reduced enzymatic activity. For example, studies indicated its potential as a selective inhibitor of certain kinases implicated in cancer progression .
Potential Therapeutic Applications
Based on its biological activities, N-(3-chloro-4-fluorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide holds promise for several therapeutic applications:
- Antibacterial Agents : With rising antibiotic resistance, the development of novel antibacterial agents from this compound could be crucial.
- Cancer Therapeutics : Its ability to inhibit key enzymes involved in cancer cell proliferation positions it as a candidate for anticancer drug development.
- Metabolic Disorders : The compound's enzyme inhibition properties may also be explored for treating metabolic disorders by targeting specific metabolic pathways.
Summary Table of Applications
| Application Type | Description | Potential Impact |
|---|---|---|
| Antimicrobial | Effective against resistant bacterial strains | Development of new antibiotics |
| Enzyme Inhibition | Inhibits specific enzymes involved in diseases | Targeted therapies for cancers |
| Anticancer | Modulates tumor growth signaling pathways | New anticancer drug candidates |
| Metabolic Disorders | Targets metabolic pathways through enzyme inhibition | Treatments for metabolic syndromes |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin . This inhibition can be beneficial in treating hyperpigmentation disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Backbone
The sulfanyl acetamide scaffold is highly modular, with variations in substituents significantly influencing physicochemical and biological properties. Key analogs include:
Key Observations :
- Dihedral Angles : The dihedral angle between the aromatic rings (e.g., 42.25° in the pyrimidine derivative vs. 60.5° in the naphthyl analog) influences molecular planarity and intermolecular interactions .
- Hydrogen Bonding: Compounds with pyrimidinyl or quinazolinonyl groups exhibit stronger N–H···O/N hydrogen bonds, enhancing crystal packing stability .
Sulfanyl Group Modifications
Replacing the 4-chlorophenylsulfanyl group with heterocycles alters electronic properties and binding affinity:
- Triazole Derivatives : 2-{[4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (MW: 366.8) exhibits predicted pKa ~11.3, suggesting improved solubility at physiological pH .
- Thienopyrimidine Derivatives: 2-{[3-(4-Chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide analogs demonstrate antiarrhythmic activity in preclinical models .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C14H10Cl2FNOS
- Molecular Weight : 330.21 g/mol
- CAS Number : 303090-98-4
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its anticancer properties. Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Research has demonstrated that this compound shows promising results against several types of cancer cells, including:
- Breast Cancer (MCF7)
- Lung Cancer (A549)
- Colon Cancer (HCT116)
The compound's efficacy is often measured by its IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, a study reported IC50 values ranging from 1.95 to 3.45 µM across different cancer cell lines, suggesting potent anticancer activity compared to standard treatments like doxorubicin .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may act through the following pathways:
- Inhibition of Protein Kinases : The compound has shown potential in inhibiting key signaling pathways involved in cancer progression.
- Induction of Apoptosis : Evidence indicates that it may trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : The compound appears to interfere with cell cycle progression, leading to growth inhibition.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in detail:
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Zhang et al. | MCF7 | 1.18 | Apoptosis induction |
| Arafa et al. | HCT116 | 0.67 | Protein kinase inhibition |
| MDPI Review | A549 | 2.36 | Cell cycle arrest |
These studies collectively highlight the compound's potential as a candidate for further development in cancer therapeutics.
Q & A
Q. What are the established synthetic routes for N-(3-chloro-4-fluorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide, and what methodological considerations ensure high yields?
The compound is typically synthesized via nucleophilic substitution. A representative method involves reacting 4,6-diaminopyrimidine-2-thiol derivatives with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide in ethanol under reflux with KOH as a base. Solvent choice (e.g., ethanol or methanol) and stoichiometric control of reactants are critical for achieving yields >90% . Post-reaction workup includes solvent evaporation, cold-water precipitation, and recrystallization from methanol/ethyl acetate mixtures to obtain high-purity crystals.
Q. How is the molecular structure of this compound validated in academic research?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The compound crystallizes in monoclinic systems (e.g., space group P2₁/c), with unit cell parameters refined using SHELX software (e.g., a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°) . Hydrogen bonding (N–H⋯O/S) and dihedral angles between aromatic rings (e.g., 42–65°) are key metrics for confirming conformational stability .
Q. What spectroscopic techniques are employed for routine characterization?
- 1H/13C NMR : Proton environments (e.g., aromatic H at δ 7.2–7.8 ppm) and carbonyl signals (δ ~170 ppm) confirm substituent integration .
- FT-IR : Stretching vibrations for C=O (~1650 cm⁻¹), C–S (~680 cm⁻¹), and N–H (~3300 cm⁻¹) validate functional groups .
- HRMS : Precise mass determination (e.g., m/z 309.78 for C₁₂H₁₂ClN₅OS) ensures molecular formula accuracy .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in reported bond lengths and angles for structurally similar acetamides?
Discrepancies in bond lengths (e.g., C–Cl: 1.73–1.89 Å) and dihedral angles (e.g., 42–67° between aromatic rings) arise from variations in substituent electronegativity and crystal packing forces. Comparative analysis using Cambridge Structural Database (CSD) entries (e.g., ARARUI, refcode) and SHELXL refinement with anisotropic displacement parameters can reconcile these differences . For example, intra-molecular N–H⋯N hydrogen bonds in pyrimidine derivatives reduce torsional strain, stabilizing specific conformations .
Q. What strategies optimize hydrogen-bonding networks to enhance crystal packing stability?
Hydrogen-bond donor/acceptor ratios and π–π stacking interactions dictate packing efficiency. For N-(3-chloro-4-fluorophenyl) derivatives, intermolecular N–H⋯O bonds (2.8–3.0 Å) and C–H⋯π interactions (3.5 Å) form infinite chains along the [100] axis, as observed in Pbca space group crystals. Solvent polarity during recrystallization (e.g., ethyl acetate vs. dichloromethane) can modulate these networks .
Q. How are SHELX programs applied to address challenges in refining disordered structures or twinned crystals?
SHELXL2016 incorporates twin refinement (TWIN/BASF commands) and restraints for disordered atoms (e.g., ISOR, DELU). For high Z′ structures (e.g., Z = 8), merging equivalent reflections (MERGE 4) and using the HKLF5 format improve data-to-parameter ratios. The "L.S. 10" command stabilizes refinement for weakly diffracting crystals .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
